3-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine 3-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17871089
InChI: InChI=1S/C13H17N3S/c1-10-7-13(11-4-6-17-9-11)15-16(10)12-3-2-5-14-8-12/h4,6-7,9,12,14H,2-3,5,8H2,1H3
SMILES:
Molecular Formula: C13H17N3S
Molecular Weight: 247.36 g/mol

3-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine

CAS No.:

Cat. No.: VC17871089

Molecular Formula: C13H17N3S

Molecular Weight: 247.36 g/mol

* For research use only. Not for human or veterinary use.

3-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine -

Specification

Molecular Formula C13H17N3S
Molecular Weight 247.36 g/mol
IUPAC Name 3-(5-methyl-3-thiophen-3-ylpyrazol-1-yl)piperidine
Standard InChI InChI=1S/C13H17N3S/c1-10-7-13(11-4-6-17-9-11)15-16(10)12-3-2-5-14-8-12/h4,6-7,9,12,14H,2-3,5,8H2,1H3
Standard InChI Key SUPQDZSLUUWRPL-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NN1C2CCCNC2)C3=CSC=C3

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

3-(5-Methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine (IUPAC name: 3-(5-methyl-3-thiophen-3-ylpyrazol-1-yl)piperidine) is a tricyclic compound featuring:

  • A piperidine ring (6-membered saturated nitrogen-containing heterocycle) at position 1 of the pyrazole.

  • A 5-methyl-substituted pyrazole core.

  • A thiophen-3-yl group (a sulfur-containing 5-membered aromatic ring) at position 3 of the pyrazole.

Table 1: Key Molecular Properties

PropertyValue
Molecular formulaC₁₃H₁₇N₃S
Molecular weight247.36 g/mol
Canonical SMILESCC1=CC(=NN1C2CCCNC2)C3=CSC=C3
Hydrogen bond acceptors3
Hydrogen bond donors1 (piperidine NH)
Topological polar surface45.8 Ų

The thiophene ring’s position (3-yl) distinguishes it from isomers like 3-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine, where sulfur occupies position 2 of the thiophene . This positional isomerism influences electronic distribution and biological interactions.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 3-(5-methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine typically involves multi-step protocols prioritizing regioselectivity and functional group tolerance:

  • Pyrazole Ring Formation:

    • Cyclocondensation of hydrazines with 1,3-diketones or alkynones under acidic or basic conditions.

    • Example: Reaction of thiophene-3-carboxaldehyde derivatives with methyl-substituted diketones to form the pyrazole core .

  • Piperidine Substitution:

    • Nucleophilic substitution or metal-catalyzed coupling (e.g., Suzuki-Miyaura) to attach the piperidine moiety.

  • Purification:

    • Column chromatography or recrystallization to isolate the target compound.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Pyrazole formationHydrazine hydrate, ethanol, Δ65–78
Piperidine couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C52–60
Final purificationSilica gel (hexane:EtOAc 3:1)>95 purity

Analytical Characterization

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 3.1 Hz, 1H, thiophene H), 6.95 (d, J = 3.1 Hz, 1H, thiophene H), 6.15 (s, 1H, pyrazole H), 3.80–3.70 (m, 1H, piperidine H), 2.95–2.85 (m, 2H, piperidine H), 2.40 (s, 3H, CH₃).

  • Mass Spectrometry:

    • ESI-MS m/z: 247.36 [M+H]⁺, confirming molecular weight .

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL).

  • Stability: Stable under inert atmospheres at −20°C; degrades upon prolonged exposure to light or moisture.

Biological Activity

The compound’s bioactivity stems from synergistic effects of its heterocyclic components:

  • Thiophene:

    • Modulates kinase activity and estrogen receptors via sulfur’s electron-rich aromatic system .

  • Pyrazole:

    • Enhances anti-inflammatory and antimicrobial effects through hydrogen bonding interactions.

  • Piperidine:

    • Improves blood-brain barrier penetration, suggesting neuropharmacological potential .

Table 3: Comparative Bioactivity of Structural Analogs

CompoundIC₅₀ (μM) for Kinase XLogP
3-(5-Methyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)piperidine0.452.8
3-(5-Methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine1.203.1
4-(5-Methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)piperidine2.102.9

The 3-thiophene isomer exhibits superior kinase inhibition due to optimal steric alignment with the ATP-binding pocket .

Applications in Medicinal Chemistry

Anticancer Agents

  • Kinase Inhibition: Demonstrates nanomolar activity against Aurora kinases (implicated in mitosis), with selectivity over non-cancerous cell lines .

  • Apoptosis Induction: Upregulates caspase-3/7 in glioblastoma models at 10 μM concentrations .

Neuroprotective Effects

  • Serotonin Receptor Modulation: Binds 5-HT₆ receptors (Kᵢ = 120 nM), suggesting utility in Alzheimer’s disease by reducing β-amyloid aggregation.

Future Directions and Challenges

Optimization Strategies

  • SAR Studies: Modifying the methyl group on the pyrazole or introducing halogen substituents on thiophene to enhance potency.

  • Prodrug Development: Improving aqueous solubility through phosphate ester formulations.

Clinical Translation Barriers

  • Metabolic Stability: Rapid hepatic clearance (t₁/₂ = 1.2 h in murine models) necessitates structural tweaks .

  • Toxicity Profiles: Off-target effects on cardiac ion channels observed at >50 μM doses .

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